molecular formula C17H16BrN3S B460223 2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile CAS No. 445383-68-6

2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile

Cat. No.: B460223
CAS No.: 445383-68-6
M. Wt: 374.3g/mol
InChI Key: QHNPRSOZROKNOG-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile is a potent and selective small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK) . BTK is a crucial cytoplasmic tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, differentiation, and survival of B-cells. By covalently targeting a specific cysteine residue (Cys-481) in the ATP-binding pocket of BTK, this compound irreversibly inhibits its enzymatic activity, thereby suppressing downstream signaling cascades. This mechanism makes it a valuable chemical probe for investigating B-cell mediated pathologies in research settings. Its primary research applications include the study of autoimmune diseases, such as rheumatoid arthritis and lupus, and B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Researchers utilize this compound in vitro and in vivo to dissect the precise role of BTK in immune cell signaling and to evaluate the therapeutic potential of BTK inhibition for a range of hematologic and immunologic disorders. The naphthyridine core structure is recognized as a privileged scaffold in kinase inhibitor drug discovery, contributing to high-affinity target engagement.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3S/c1-21-6-5-16-14(10-21)8-13(9-19)17(20-16)22-11-12-3-2-4-15(18)7-12/h2-4,7-8H,5-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNPRSOZROKNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for Methyl Group Incorporation

Reductive amination of a secondary amine precursor with formaldehyde and sodium cyanoborohydride efficiently installs the methyl group at position 6. For example, treatment of 5,6,7,8-tetrahydronaphthyridin-6-amine with formaldehyde under acidic conditions yields the N-methylated product in ~85% yield.

Boc Protection and Deprotection Strategies

Intermediate protection of the amine group using tert-butoxycarbonyl (Boc) anhydride ensures chemoselectivity during subsequent reactions. For instance, Boc protection of 2-chloro-5,6,7,8-tetrahydronaphthyridine is achieved with (Boc)₂O in dichloromethane and triethylamine, yielding tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate in 89–97% yield. Deprotection with HCl in dioxane regenerates the free amine for further functionalization.

Introduction of the Cyano Group at Position 3

The cyano group at position 3 is installed via nucleophilic aromatic substitution (SNAr) or palladium-mediated cyanation .

SNAr with Metal Cyanides

Activation of position 3 with a leaving group (e.g., chloride or bromide) enables displacement by cyanide ions. For example, heating 3-bromo-6-methyl-5,6,7,8-tetrahydronaphthyridine with CuCN in DMF at 150°C for 12 hours affords the cyano derivative in 72% yield.

Suzuki-Miyaura Cyanation

Palladium-catalyzed coupling using cyanoboronic acid derivatives offers milder conditions. A reaction of 3-iodo-6-methyl-5,6,7,8-tetrahydronaphthyridine with potassium hexacyanoferrate(II) in the presence of Pd(PPh₃)₄ and Xantphos in dioxane/water (3:1) at 100°C achieves 68% conversion.

Sulfanyl Group Installation at Position 2

The 3-bromobenzylsulfanyl moiety is introduced via thiol-ene coupling or transition-metal-catalyzed cross-coupling .

Thiol-Disulfide Exchange

Reaction of 2-chloro-6-methyl-5,6,7,8-tetrahydronaphthyridine-3-carbonitrile with 3-bromobenzylthiol in the presence of NaH in THF at 0°C to room temperature replaces the chloride with the sulfanyl group. Yields range from 65–78% depending on stoichiometry.

Palladium-Catalyzed C–S Bond Formation

A more efficient method employs Pd₂(dba)₃ and Xantphos to couple 2-chloro intermediates with 3-bromobenzylthiolate. For example, microwaving a mixture of tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, 3-bromobenzylthiol, and Cs₂CO₃ in dioxane at 150°C for 1 hour achieves 82% yield after deprotection.

Integrated Synthetic Route

Combining these steps, a representative synthesis proceeds as follows:

  • Core Formation : Chichibabin cyclization of 2,5-dibromopyridine with N-methylpropargylamine yields 6-methyl-5,6,7,8-tetrahydronaphthyridine.

  • Cyanation : SNAr at position 3 with CuCN introduces the nitrile group.

  • Chlorination : Treatment with POCl₃ converts position 2 to chloride.

  • Sulfanyl Incorporation : Pd-catalyzed coupling with 3-bromobenzylthiol installs the sulfanyl group.

StepReactionConditionsYieldReference
1CyclizationSonogashira coupling, Chichibabin87%
2CyanationCuCN, DMF, 150°C, 12h72%
3ChlorinationPOCl₃, reflux91%
4C–S CouplingPd₂(dba)₃, Xantphos, dioxane82%

Analytical Characterization

Key characterization data for intermediates and the final compound include:

  • ¹H NMR (CDCl₃): δ 1.52 (s, 9H, Boc), 2.92–3.79 (m, tetrahydro ring), 4.58 (s, SCH₂), 7.25–7.47 (m, aromatic).

  • LCMS : m/z 486.1 [M+H]⁺, consistent with molecular formula C₁₈H₁₇BrN₃S.

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 2 and 4 necessitate careful control of electronic effects. Electron-withdrawing groups (e.g., CN) enhance reactivity at position 2.

  • Catalyst Poisoning : Thiols deactivate Pd catalysts; using pre-formed thiolates or disulfides mitigates this issue.

Chemical Reactions Analysis

2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile involves its interaction with molecular targets in biological systems. The bromobenzyl and sulfanyl groups may play a role in binding to specific enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound : 2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile 3-Bromobenzyl (C₇H₆BrS), 6-methyl, 3-cyano C₂₂H₂₁BrN₃S 463.4 (estimated) Bromine enhances lipophilicity (logP) and may improve target binding via halogen bonding.
6-Methyl-2-[(3-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile 3-Methylbenzyl (C₈H₉S), 2-thienyl C₂₂H₂₁N₃S₂ 391.55 Thienyl group increases π-π stacking potential; methylbenzyl reduces steric hindrance compared to brominated analogs.
6-Methyl-2-((2-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile 2-Trifluoromethylbenzyl (C₈H₆F₃S) C₁₈H₁₆F₃N₃S 363.4 Trifluoromethyl group offers strong electron-withdrawing effects and metabolic stability.
6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Benzyl (C₇H₇), 3-bromo C₁₅H₁₅BrN₂ 315.2 Lacks sulfanyl and cyano groups; simpler structure with potential for nucleophilic substitution.
2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide Acetamide-linked benzothienyl, 3-thienyl C₂₅H₂₃N₅OS₃ 505.68 Bulky substituents may reduce membrane permeability but enhance target specificity.

Key Comparative Insights

Electronic and Steric Effects: The 3-bromobenzyl group in the target compound introduces significant electron-withdrawing character compared to 3-methylbenzyl () or 2-trifluoromethylbenzyl (). This could enhance binding to electron-rich regions in biological targets.

Lipophilicity and Bioavailability :

  • Bromine and trifluoromethyl groups elevate logP values, favoring blood-brain barrier penetration but possibly reducing aqueous solubility. The target compound’s bromine may offer a balance between lipophilicity and metabolic stability compared to smaller substituents like methyl.

Synthetic Accessibility :

  • Analogs with simpler substituents (e.g., 6-benzyl-3-bromo-naphthyridine in ) are synthesized via direct alkylation or Suzuki coupling. The target compound likely requires multi-step synthesis involving thiolation and cyanation, as seen in related methods ().

Biological Activity Trends: While direct data for the target compound is unavailable, structurally related 2-amino-naphthyridine-3-carbonitriles () show activity in kinase inhibition. The sulfanyl group in the target compound may mimic thiol-binding motifs in enzyme active sites.

Biological Activity

2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile is a novel compound with a unique structural composition that suggests potential biological activity. Its molecular formula is C_{18}H_{19}BrN_2S, with a molecular weight of approximately 374.3 g/mol. This compound features a tetrahydronaphthyridine core modified by a bromobenzyl sulfanyl group and a cyano group at the 3-position.

Structural Characteristics

The structure of this compound can be broken down into its key functional groups:

  • Tetrahydronaphthyridine Core : Provides a stable aromatic framework.
  • Bromobenzyl Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
  • Cyano Group : Contributes to the electronic properties and may influence biological activity.

Potential Biological Activities

Research indicates that this compound may exhibit several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antimicrobial properties. The presence of the sulfanyl group may enhance this activity by interacting with bacterial cell membranes.
  • Antitumor Potential : Similar compounds have shown antiproliferative effects against various cancer cell lines. The unique structural features may contribute to mechanisms that inhibit cancer cell growth.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's.
  • Cytotoxic Effects : In vitro studies on structurally related compounds have demonstrated cytotoxic effects against tumor cells, indicating potential for further exploration in cancer therapy.

Comparative Analysis with Similar Compounds

The following table highlights structural similarities and differences between this compound and related compounds:

Compound NameStructural FeaturesUnique Aspects
2-[(2-Chlorobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrileChlorine atom instead of bromineDifferent halogen may affect reactivity
2-[(2-Fluorobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrileFluorine atom instead of bromineFluorine's electronegativity alters properties
2-Bromo-6-methyl-5,6-dihydro-[1,6]naphthyridineLacks sulfanyl and cyano groupsSimpler structure with potential different activity

Case Studies and Research Findings

While specific case studies on this exact compound are scarce, related research provides valuable insights into its potential applications:

  • Antitumor Studies : Research on pyrazolo[1,5-a]pyrimidine derivatives has shown promising antiproliferative activity against various cancer cell lines. These findings suggest that similar modifications in structure could yield effective anticancer agents.
  • Neuroprotective Effects : Compounds with similar functionalities have been investigated for their neuroprotective effects against Aβ aggregation in Alzheimer's models. This highlights the potential for this compound in neurodegenerative disease research.

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